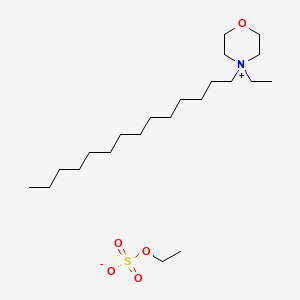
(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one” is a chemical compound with the CAS Number: 1234356-88-7. It has a molecular weight of 240.28 .
Molecular Structure Analysis
The detailed analysis of the molecular structure of a similar compound showed that the bicyclic fragment is planar with the accuracy of 0.009 Å, and the dihedral angle between the benzene ring and the chromone skeleton is 75° .Wissenschaftliche Forschungsanwendungen
Alpha-Phenylation of Carbonyl Compounds : Fluorotetraphenylbismuth, a stable organobismuth(V) compound, has been used in the efficient alpha-phenylation of ketones and esters, demonstrating its utility in organic synthesis. This method allows for the facile preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives, exemplifying its potential in the synthesis of a wide variety of pentavalent organobismuth compounds (Ooi, Goto, & Maruoka, 2003).
NMR Spectroscopy Applications : Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study the structure and dynamics of 1,2-dihydronaphthalene and its derivatives, providing insights into their molecular behavior and interactions (Cook, Katritzky, Pennington, & Semple, 1969).
One-Pot Synthesis Method : A novel one-pot synthesis method using a Pd[(C6H5)3P]4/AgOAc catalytic system has been developed for 3,4-dihydronaphthalen-1(2H)-ones. This method is advantageous due to its simplicity, mild reaction conditions, and good yield (Liu et al., 2012).
Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives, demonstrating the potential for creating enantioenriched compounds with specific properties (Lázaro et al., 2016).
Rhodium-Catalyzed Cycloaddition : A study has shown that rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids can construct a multi-substituted dihydronaphthalene scaffold, contributing to the development of complex organic molecules (Fang, Li, & Tong, 2009).
Synthesis and Biological Evaluation : Research has been conducted on synthesizing fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, which were analyzed for their crystal structures and anti-inflammatory activity (Sun et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R)-4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMVIDJUWWBHF-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)





![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)


